molecular formula C21H23NO4 B557659 Fmoc-D-Leu-OH CAS No. 114360-54-2

Fmoc-D-Leu-OH

Cat. No. B557659
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-LJQANCHMSA-N
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Description

Fmoc-D-Leu-OH is a derivative of the amino acid leucine . It is used in peptide chemistry and is part of the building blocks for solid-phase peptide synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Leu-OH is C21H23NO4, and it has a molar mass of 353.42 g/mol . The structure of Fmoc-D-Leu-OH includes a fluorenyl group, which is highly fluorescent .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-Leu-OH has a density of 1.2±0.1 g/cm3, a boiling point of 559.8±33.0 °C at 760 mmHg, and a flash point of 292.4±25.4 °C . It also has a molar refractivity of 97.8±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 292.6±3.0 cm3 .

Scientific Research Applications

  • Pharmaceutical Modulation : Fmoc-L-Leucine (F-L-Leu) acts as a PPARgamma ligand, influencing receptor interactions and gene activation, thereby affecting insulin sensitivity and adipogenic activity. This suggests potential applications in treating conditions like diabetes (Rocchi et al., 2001).

  • Material Science : Fmoc-Leu-Gly-OH has been used to form surface-supported hydrogel films and membranes through self-assembly. These hydrogels exhibit controlled thickness and stable properties, which may be valuable in biomedical and material science applications (Johnson, Adams, & Cameron, 2010).

  • Antibacterial and Anti-inflammatory Applications : Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies exhibit antibacterial capabilities and influence bacterial morphology. They have been integrated into resin-based composites, offering potential in creating antibacterial materials (Schnaider et al., 2019).

  • Biomedical Gels : Fmoc-functionalized amino acids like Fmoc-Lys(Fmoc)-OH have been used in the creation of supramolecular hydrogels. These gels show potential as weak antimicrobial agents and are valuable for their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Peptide Synthesis and Structure : Fmoc-Orn(i-PrCO-Hao)-OH, a derivative, has been shown to be useful in peptide synthesis for inducing β-sheet folding in peptides, demonstrating applications in the study and manipulation of peptide structures (Nowick et al., 2002).

  • Self-Assembled Structures : Research on Fmoc modified amino acids like Fmoc-Leu-OH reveals their ability to form various self-assembled structures under different conditions, highlighting potential applications in designing novel architectures for specific functions (Gour et al., 2021).

  • Hydrogel Formation and Characterization : The formation, characterization, and fluorescence properties of silver nanoclusters within hydrogels formed by Fmoc-Phe-OH showcase its utility in stabilizing fluorescent clusters and altering hydrogel morphology (Roy & Banerjee, 2011).

  • Crystal Structure Analysis : Fmoc-Leu-ψ[CH2-NCS] undergoes a reversible phase transition with a unique interaction pattern in its crystal structure, offering insights into molecular interactions and stability (Pal et al., 2015).

Safety And Hazards

When handling Fmoc-D-Leu-OH, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Leu-OH

CAS RN

114360-54-2
Record name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(9-Fluorenylmethoxycarbonyl)-D-leucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
F Hamdan, Z Bigdeli, SM Asghari… - …, 2019 - Wiley Online Library
Arg‐Gly‐Asp (RGD) peptides represent the most outstanding recognition motif involved in cell adhesion that binds to the α v β 3 integrin, which has been targeted for cancer therapy. …
VK Narayanaswamy, F Albericio… - Journal of Peptide …, 2011 - Wiley Online Library
… 2-Chlorotrityl chloride resin was activated according to the standard protocol and Fmoc-D-Leu-OH (4 equiv.) was loaded with DIPEA (6 equiv.) in dry DCM (5 ml) under nitrogen …
Number of citations: 33 onlinelibrary.wiley.com
T Kuranaga, A Enomoto, H Tan, K Fujita… - Organic letters, 2017 - ACS Publications
… The total synthesis started from the loading of Fmoc-d-Leu-OH onto 2-chlorotrityl resin by the action of i-Pr 2 NEt (Scheme 4). The loading rate of 11 (0.783 mmol/g) was determined by …
Number of citations: 27 pubs.acs.org
M De Vleeschouwer, JC Martins… - Journal of Peptide …, 2016 - Wiley Online Library
Cyclic lipodepsipeptides (CLPs) are a group of metabolites produced by Pseudomonas bacteria, involved in various biological functions and displaying a wide range of properties, …
Number of citations: 12 onlinelibrary.wiley.com
ECY Woon, M Arcieri, AF Wilderspin… - The Journal of …, 2007 - ACS Publications
We report an efficient and versatile solid-phase synthesis through which two series of chlorofusin analogues, one bearing varying chromophores and the other with various amino acid …
Number of citations: 27 pubs.acs.org
T Yamashita, T Kuranaga, M Inoue - Organic letters, 2015 - ACS Publications
Bogorol A [(E)-1], a potent antibiotic against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp., possesses a thermodynamically unfavored (E)-2-…
Number of citations: 35 pubs.acs.org
K Matsuda, T Kuranaga, A Sano… - Chemical and …, 2019 - jstage.jst.go.jp
… To the resin was added a solution of Fmoc-D-Leu-OH (176.7 mg, 0.50 mmol) and i-Pr 2 NEt (262 µL, 1.50 mmol) in CH 2 Cl 2 (0.5 mL), and the mixture was stirred for 30 min. The …
Number of citations: 13 www.jstage.jst.go.jp
DJ Maly, F Leonetti, BJ Backes… - The Journal of …, 2002 - ACS Publications
A highly efficient solid-phase synthesis method for the preparation of fluorogenic protease substrates based upon the bifunctional leaving group 7-amino-4-carbamoylmethylcoumarin (…
Number of citations: 176 pubs.acs.org
Y Masuda, R Tanaka, A Ganesan… - Journal of Natural …, 2015 - ACS Publications
… After removal of the Fmoc group in 10, coupling with Fmoc-d-Leu-OH using DIC/HOBt gave the hexapeptide 11. Removal of the Fmoc group with 20% piperidine/DMF and cleavage …
Number of citations: 16 pubs.acs.org
Y Kojima, T Sunazuka, K Nagai, T Hirose… - The Journal of …, 2009 - nature.com
We accomplished the solid-phase total synthesis of malformin C, which is adaptable for the easy preparation of various derivatives. A solid-phase total synthesis of malformin C was …
Number of citations: 20 www.nature.com

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